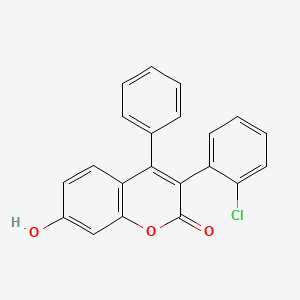

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Description

Chemical Classification Within Coumarin Derivatives

This compound is classified as a coumarin derivative, specifically a 2H-chromen-2-one substituted with phenyl and chlorophenyl groups. Its molecular formula is C21H13ClO3, with an average molecular mass of approximately 348.78 g/mol and a monoisotopic mass of 348.0553 g/mol. The core structure is a chromen-2-one (coumarin) scaffold, which is a fused benzopyranone ring system. The substitution pattern includes:

- A 2-chlorophenyl group at the 3-position of the chromen-2-one ring.

- A phenyl group at the 4-position.

- A hydroxyl group at the 7-position.

This specific arrangement places the compound within a subset of halogenated and hydroxylated coumarins, which are of interest due to their modified electronic and steric properties compared to unsubstituted coumarins.

Historical Context of Halogenated Coumarin Research

Halogenated coumarins have been the subject of extensive research since the mid-20th century, driven by their enhanced biological activities and chemical reactivities. The introduction of halogen atoms such as chlorine into the coumarin scaffold has been found to influence the compound's pharmacological profile, including antimicrobial, anticoagulant, and anticancer activities. Early studies focused on the synthesis and characterization of halogenated coumarins to explore these effects.

The halogenation of coumarins was initially pursued to improve their chemical stability and biological efficacy. Research has demonstrated that halogen substituents can modulate lipophilicity and electronic distribution, thereby affecting binding affinity to biological targets. The 2-chlorophenyl substituent in 3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is representative of this approach, combining the coumarin core with a halogenated aromatic ring to enhance molecular interactions.

Significance of Structural Motifs: Chlorophenyl and Hydroxyl Substituents

The structural motifs of 3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one are critical to its chemical behavior and potential biological activity.

Chlorophenyl Substituent: The 2-chlorophenyl group at the 3-position introduces a halogen atom ortho to the phenyl ring, which can influence the compound's electronic properties through inductive and resonance effects. Chlorine, being moderately electronegative, can affect the electron density distribution on the aromatic ring and the overall molecule, potentially enhancing binding interactions with enzymes or receptors. The steric bulk of the chlorine atom also impacts molecular conformation and receptor fit.

Hydroxyl Substituent: The hydroxyl group at the 7-position on the chromen-2-one ring provides a site for hydrogen bonding, which is important for molecular recognition and solubility. This functional group can participate in intermolecular interactions, such as hydrogen bonding with biological macromolecules, influencing the compound's pharmacodynamics and pharmacokinetics. The presence of the hydroxyl group also affects the compound's acidity and reactivity, facilitating further chemical modifications or conjugations.

Data Table: Key Molecular Properties of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

| Property | Value |

|---|---|

| Molecular Formula | C21H13ClO3 |

| Molecular Weight | 348.78 g/mol |

| Monoisotopic Mass | 348.0553 g/mol |

| IUPAC Name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |

| Structural Features | Chlorophenyl at C-3, Hydroxyl at C-7, Phenyl at C-4 |

| Key Functional Groups | Coumarin core, Hydroxyl, Chlorophenyl |

| SMILES Notation | (Not explicitly provided) but derivable from structure |

Summary of Research Findings

- The chlorophenyl substituent enhances the compound's lipophilicity and may improve membrane permeability and target binding affinity.

- The hydroxyl group contributes to hydrogen bonding capacity, influencing solubility and interaction with biological targets.

- Halogenated coumarins like this compound have been synthesized and evaluated for various biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties, although specific data for this exact compound require further experimental validation.

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSCMIAEEWZQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346060 | |

| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-35-1 | |

| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-chlorobenzaldehyde, 4-hydroxyacetophenone, and a base such as sodium hydroxide in an ethanol solvent. The reaction proceeds through an aldol condensation followed by cyclization to form the chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form a dihydrochromen-2-one derivative.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 7-keto-3-(2-chlorophenyl)-4-phenylchromen-2-one.

Reduction: Formation of 3-(2-chlorophenyl)-7-hydroxy-4-phenyl-2,3-dihydrochromen-2-one.

Substitution: Formation of derivatives with substituted 2-chlorophenyl groups.

Scientific Research Applications

-

Reagents :

- 2-chlorobenzaldehyde

- 4-hydroxyacetophenone

- Sodium hydroxide (as a base)

- Ethanol (as a solvent)

-

Procedure :

- Mix the reagents in ethanol.

- Heat under reflux to promote condensation.

- Isolate the product through recrystallization.

Anticancer Activity

Research has demonstrated that derivatives of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain synthesized derivatives possess enhanced activity compared to the parent compound.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic potential of several derivatives against human cancer cell lines such as AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. The results indicated that some derivatives had better IC50 values than the original compound:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | AGS | Not specified |

| Derivative 1 | AGS | 2.63 ± 0.17 |

| Derivative 2 | HCT-116 | X.X |

Antimicrobial Properties

The compound has also been explored for its antimicrobial efficacy. Various studies indicate that it exhibits activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) involved in inflammation.

Modulating signaling pathways: Such as the NF-κB pathway involved in immune response.

Interacting with cellular components: Such as DNA or proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

3-(2-Chlorophenyl)-4-phenylchromen-2-one: Lacks the hydroxy group at the 7-position.

7-Hydroxy-4-phenylchromen-2-one: Lacks the 2-chlorophenyl group at the 3-position.

3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one: Has a methoxy group instead of a hydroxy group at the 7-position.

Uniqueness

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to the combination of its substituents, which may contribute to its distinct biological activities and chemical reactivity. The presence of both the 2-chlorophenyl and hydroxy groups can enhance its potential as a pharmacologically active compound.

Biological Activity

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic flavonoid compound that has garnered significant attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chromen-2-one core structure with a 2-chlorophenyl substituent at the 3-position, a hydroxy group at the 7-position, and a phenyl group at the 4-position. This unique structure contributes to its diverse biological activities.

Biological Activities

The biological activities of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one include:

- Antioxidant Activity : The hydroxy group at the 7-position allows the compound to act as a hydrogen donor, neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Activity : The compound exhibits inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory processes.

- Anticancer Activity : Research indicates that this compound induces apoptosis in various cancer cell lines by activating caspases and inhibiting pathways like PI3K/Akt. It has shown promising cytotoxic effects against multiple human cancer cell lines .

The mechanisms through which 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one exerts its effects include:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation (e.g., COX) and cancer progression.

- Signaling Pathway Modulation : The compound modulates pathways such as NF-κB, which is involved in immune response regulation .

- Cell Cycle Arrest : Flow cytometry studies have shown that it can induce cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic potential of this compound against various cancer cell lines using the MTT assay. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | AGS | >100 |

| 5-Fluorouracil (Control) | AGS | 29.61 ± 0.21 |

| Novel derivative (4d) | AGS | 2.63 ± 0.17 |

Note: IC50 represents the concentration required to inhibit cell growth by 50% .

Case Studies

- Study on Anticancer Activity : A study involving the synthesis of novel derivatives linked to triazoles showed that some derivatives exhibited superior anticancer activity compared to the parent compound, indicating potential for further development .

- Inflammation Model : In vivo studies demonstrated that treatment with flavonoid derivatives led to significant reductions in inflammation markers, supporting their use in therapeutic applications targeting inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Coumarin Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., 2-acetylphenyl chloride) under acidic conditions .

Substituent Introduction : Chlorophenyl and phenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify purity >95%. Residual solvents are quantified via GC-MS .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λₑₓ = 340 nm, λₑₘ = 460 nm) .

- Antioxidant Activity : DPPH radical scavenging assay, comparing % inhibition to ascorbic acid .

Q. How can solubility and stability be assessed for pharmacological studies?

Methodological Answer:

Q. What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP : Use SwissADME or Molinspiration for partition coefficient estimation.

- Drug-Likeness : Lipinski’s Rule of Five evaluated via ChemAxon.

- Electrostatic Potential Maps : Gaussian 09 with B3LYP/6-31G(d) basis set .

Advanced Research Questions

Q. How to resolve conflicting bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity vs. membrane integrity assays).

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

- Structural Confounders : Check for tautomerism (e.g., keto-enol equilibrium) via ¹H NMR in D₂O .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 2-chlorophenyl position .

3D-QSAR : CoMFA or CoMSIA models using IC₅₀ data from kinase inhibition assays .

Crystallographic Overlays : Compare X-ray structures of active/inactive analogs to identify critical hydrogen bonds (e.g., 7-OH with Arg148 in target proteins) .

Q. How to analyze crystallographic data for conformational flexibility?

Methodological Answer:

- Torsion Angle Analysis : Use PLATON or Mercury to measure dihedral angles between chromenone and chlorophenyl groups .

- Ring Puckering Coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify deviations from planarity .

- Dynamic Studies : Variable-temperature XRD to track conformational changes .

Q. How does the compound’s fluorescence profile impact its use as a probe?

Methodological Answer:

- Solvatochromism : Measure emission shifts in solvents of varying polarity (e.g., λₑₘ = 450 nm in ethanol vs. 480 nm in DMSO) .

- Quantum Yield : Calculate using quinine sulfate as a reference (Φ = 0.55 in PBS) .

- Live-Cell Imaging : Confocal microscopy (λₑₓ = 405 nm) to track localization in mitochondria .

Q. What methodologies address data reproducibility challenges in multi-lab studies?

Methodological Answer:

- Standardized Protocols : Publish detailed synthetic steps (e.g., reaction vessel type, stirring speed) .

- Interlab Validation : Share characterized samples (NMR, HRMS) via repositories like PubChem .

- Meta-Analysis : Use RevMan to statistically aggregate bioactivity data across studies, adjusting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.